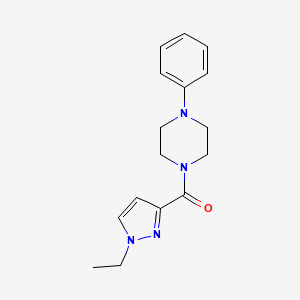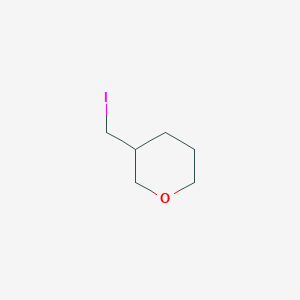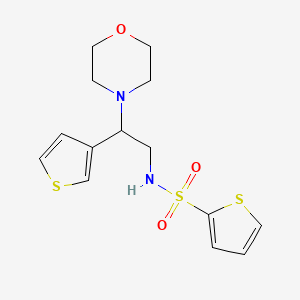![molecular formula C16H17Cl2NO B2530371 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,4-dichlorophenyl)propan-1-one CAS No. 1797739-85-5](/img/structure/B2530371.png)
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,4-dichlorophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,4-dichlorophenyl)propan-1-one is a useful research compound. Its molecular formula is C16H17Cl2NO and its molecular weight is 310.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research on similar bicyclic compounds, such as the synthesis and crystal structure characterization of related azabicyclooctanes, provides foundational knowledge on the synthetic routes and the structural intricacies of these compounds. The detailed structural analysis through techniques like X-ray crystallography helps in understanding the molecular conformation and the intermolecular interactions, which are crucial for tailoring the compound for specific applications (Wu et al., 2015).
Chemical Reactivity and Modifications
Studies on the intramolecular reactions and the synthesis of azabicyclooctanes from related starting materials shed light on the reactivity and the functionalization potential of these structures. Such research can pave the way for generating derivatives of "1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,4-dichlorophenyl)propan-1-one" that possess desired biological or physical properties, expanding its utility in various scientific domains (Gregory et al., 1985).
Application in Polymer Science
The synthesis and characterization of homopolymers derived from azabicyclooctane monomers, including their antibacterial activity, provide an application perspective for these compounds in creating functional materials. Such polymers could be used in biomedical applications, coatings, or as functional components in composites, highlighting the versatility of azabicyclooctane derivatives in material science (Kumar et al., 2017).
Stereoselective Synthesis and Biological Activity
Research into the stereoselective synthesis of optically active derivatives of azabicyclooctanes underscores the importance of stereochemistry in the biological activity and physical properties of these compounds. Such studies are foundational for developing pharmaceuticals and biologically active substances, where the orientation of functional groups can dramatically influence efficacy and specificity (Uchiyama et al., 2001).
Mechanism of Action
Target of Action
The compound 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2,4-dichlorophenyl)propan-1-one is a tropane alkaloid . Tropane alkaloids are known to interact with a variety of targets, including neurotransmitter receptors and ion channels
Mode of Action
The exact mode of action of 1-{8-azabicyclo[32Tropane alkaloids typically exert their effects by binding to their targets and modulating their activity .
Biochemical Pathways
The specific biochemical pathways affected by 1-{8-azabicyclo[32Given that it is a tropane alkaloid, it may influence pathways related to neurotransmission .
Result of Action
The molecular and cellular effects of 1-{8-azabicyclo[32As a tropane alkaloid, it may have a variety of biological activities .
Action Environment
The search results do not provide specific information on how environmental factors influence the action, efficacy, and stability of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2,4-dichlorophenyl)propan-1-one. Factors such as temperature and light can generally affect the stability of chemical compounds .
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,4-dichlorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO/c17-12-6-4-11(15(18)10-12)5-9-16(20)19-13-2-1-3-14(19)8-7-13/h1-2,4,6,10,13-14H,3,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFCLXCDUOGCHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(methylthio)nicotinamide](/img/structure/B2530288.png)
![ethyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2530289.png)
![2-Phenyl-4-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2530291.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2530292.png)
![4-methoxy-1-methyl-5-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2530293.png)




![4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile](/img/structure/B2530303.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2530304.png)
![3-amino-N-(2,3-dichlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2530305.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2530309.png)
